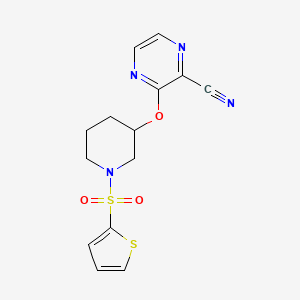

3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S2/c15-9-12-14(17-6-5-16-12)21-11-3-1-7-18(10-11)23(19,20)13-4-2-8-22-13/h2,4-6,8,11H,1,3,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPFLMUXLLMNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. These intermediates are then subjected to various reaction conditions to form the final compound. Common synthetic routes include:

Formation of Thiophene Intermediate: This step involves the sulfonylation of thiophene using sulfonyl chloride in the presence of a base such as pyridine.

Preparation of Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The thiophene and piperidine intermediates are coupled using reagents like palladium catalysts under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Research indicates that 3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses notable antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.40 | 0.45 |

Medicinal Chemistry

The compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets, making it a candidate for drug development.

Case Studies in Drug Development

- Anticancer Research : Studies have indicated that derivatives of compounds similar to this compound show promise in targeting cancer pathways, particularly in inhibiting the Hedgehog signaling pathway, which is implicated in several malignancies.

- Antimicrobial Studies : A series of case studies have been conducted to evaluate the efficacy of this compound against resistant bacterial strains, showcasing its potential as an alternative therapeutic option in infectious disease management.

Mechanism of Action

The mechanism of action of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Processes: Affecting cell division, apoptosis, or other critical cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) Pyrazine vs. Pyridine Derivatives

- Target Compound: The pyrazine ring provides a planar, electron-deficient aromatic system, enhancing π-π stacking interactions.

- 3-amino-4-phenyl-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile: Features a fused thienopyridine system with an amino group, enhancing electron density and bioactivity in neurological targets .

(b) Thiophene vs. Pyridazine Substitutions

- Target Compound : The thiophene-2-sulfonyl group enhances lipophilicity (predicted logP ≈ 2.8–3.5) and may engage in sulfur-mediated interactions (e.g., van der Waals forces).

- Analogues: BK76127 (CAS: 2034503-74-5): Replaces thiophene with a pyridazinyl-acetyl group (C₁₆H₁₆N₆O₃).

Functional Group Analysis

(a) Sulfonyl vs. Carbonyl Linkers

- Target Compound : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, stabilizing the piperidine ring conformation and influencing metabolic stability.

- Analogues :

(b) Nitrile-Containing Analogues

- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile): Shares the nitrile group but has a pyrazole core. The trifluoromethyl and sulfinyl groups confer potent pesticidal activity, suggesting the target compound’s nitrile may similarly enhance agrochemical interactions .

(b) Physicochemical Data

Biological Activity

3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiophene sulfonyl group, a piperidine ring, and a pyrazine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure

The compound's chemical formula is , and its structure includes:

- Piperidine ring : A six-membered ring with one nitrogen atom.

- Thiophene sulfonyl group : Enhances solubility and biological activity.

- Pyrazine moiety : Contributes to the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that various pyrazole derivatives exhibit significant antimicrobial activity. In particular, this compound has shown promising results against several bacterial strains:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.22 | 0.25 |

| Escherichia coli | 0.5 | 0.75 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor properties, particularly their ability to inhibit key oncogenic pathways. The compound's mechanism of action may involve:

- Inhibition of BRAF(V600E) : A common mutation in melanoma that promotes cancer cell proliferation.

- Targeting EGFR and Aurora-A kinase : These are critical in cell cycle regulation and tumor growth.

Studies have demonstrated that compounds similar to this compound can effectively inhibit these targets, suggesting its potential as an antitumor agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Binding : It can bind to receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various derivatives, this compound was tested against clinical isolates of Staphylococcus species. The results indicated strong bactericidal effects, with notable synergy observed when combined with conventional antibiotics .

Study on Antitumor Activity

Another research effort focused on the antitumor effects of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that the compound exhibited significant cytotoxicity, particularly when used in combination with doxorubicin, enhancing the overall therapeutic effect .

Q & A

Basic: How can researchers optimize the synthesis of 3-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile to improve regioselectivity and yield?

Methodological Answer:

To enhance regioselectivity during the sulfonylation of the piperidine ring, employ a stepwise approach:

- Coupling Conditions : Use TBTU/HOBt with NEt₃ in anhydrous DMF for amide bond formation between the piperidine and thiophene sulfonyl groups, as demonstrated in analogous piperazine-thiophene sulfonamide syntheses .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) protection on the piperidine nitrogen to prevent unwanted side reactions during the sulfonylation step .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) improve solubility of intermediates, while microwave-assisted synthesis can reduce reaction time and side products .

- Yield Monitoring : Track reaction progress via LC-MS or TLC, and purify intermediates using flash chromatography with gradients of ethyl acetate/hexane.

Basic: What analytical techniques are critical for validating the crystal structure of this compound?

Methodological Answer:

For crystallographic validation:

- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Hydrogen Bond Analysis : Identify key interactions (e.g., C-H···N between pyrazine and piperidine moieties) using Mercury software.

- Validation Tools : Apply the CheckCIF tool (CCDC) to detect geometry outliers and ADDSYM (in PLATON) to check for missed symmetry .

Advanced: How can computational modeling predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinase domains like CHK1, based on structural analogs such as CCT244747 ).

- Pharmacophore Mapping : Align the pyrazine-carbonitrile group with ATP-binding motifs in kinases, leveraging the thiophene sulfonyl group for hydrophobic pocket interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on RMSD and hydrogen bond occupancy .

Advanced: What in vitro assays are suitable for evaluating its mechanism of action in cancer cell lines?

Methodological Answer:

- Cell Cycle Analysis : Treat synchronized cells (e.g., HeLa) and analyze via flow cytometry (PI staining) to detect G₂/M arrest, a hallmark of CHK1 inhibition .

- Kinase Activity Profiling : Use a radiometric assay (³³P-ATP) against a kinase panel (e.g., CHK1, CDK2) to identify primary targets .

- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3/7 activity kits to quantify programmed cell death .

Basic: How should researchers address stability issues during storage and handling?

Methodological Answer:

- Storage : Store lyophilized samples at 2–8°C under argon to prevent hydrolysis of the carbonitrile group .

- Solubility : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS with 0.1% Tween-20 to avoid aggregation .

- Decomposition Monitoring : Use HPLC-UV (λ = 254 nm) to detect degradation products, particularly hydrolysis to pyrazine-2-carboxylic acid .

Advanced: How can tandem mass spectrometry (MS/MS) elucidate unexpected byproducts in the synthesis?

Methodological Answer:

- Fragmentation Patterns : Use ESI-MS/MS (Q-TOF) to identify fragments from sulfonamide bond cleavage (e.g., m/z 227 for thiophene sulfonyl ions) .

- Isotope Labeling : Synthesize deuterated analogs (e.g., deuterated piperidine) to trace reaction pathways and assign byproduct structures .

- Data Analysis : Compare experimental spectra with in silico fragmentation tools (e.g., MassFrontier) to annotate peaks.

Advanced: What strategies mitigate poor aqueous solubility in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without disrupting cell membranes .

- Salt Formation : React the carbonitrile group with HCl or trifluoroacetic acid to form water-soluble salts .

- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.